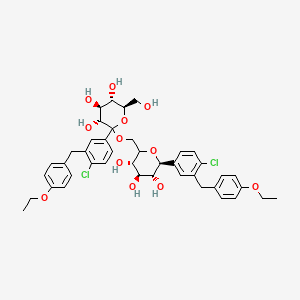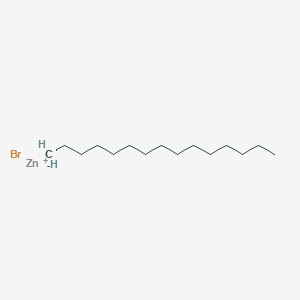![molecular formula C13H11N3S B14896545 N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14896545.png)
N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure with a pyridin-2-ylmethyl substituent at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine typically involves the reaction of thieno[3,2-c]pyridine derivatives with pyridin-2-ylmethylamine. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol or ethylene glycol . The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions: N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated thieno[3,2-c]pyridine derivatives.
科学的研究の応用
N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor pathways, influencing cellular signaling and function .
類似化合物との比較
Thieno[3,2-d]pyrimidin-4-amine: Shares a similar core structure but with different substituents.
N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: Another heterocyclic compound with a pyridine substituent.
Uniqueness: N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C13H11N3S |
|---|---|
分子量 |
241.31 g/mol |
IUPAC名 |
N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C13H11N3S/c1-2-6-14-10(3-1)9-16-13-11-5-8-17-12(11)4-7-15-13/h1-8H,9H2,(H,15,16) |
InChIキー |
JEDZTIAIQUPTAY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CNC2=NC=CC3=C2C=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2'-(Diethyl(methyl)silyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14896462.png)
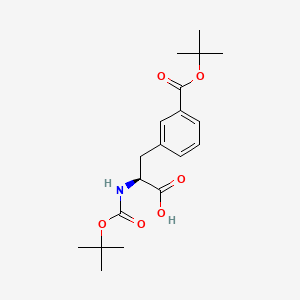
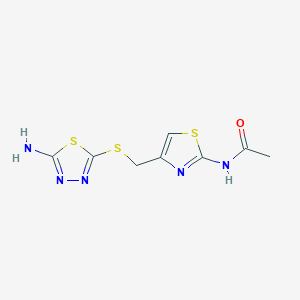

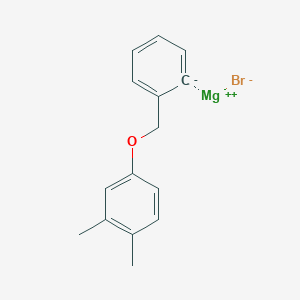
![Methyl 3-amino-2-fluoro-3'-methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14896489.png)
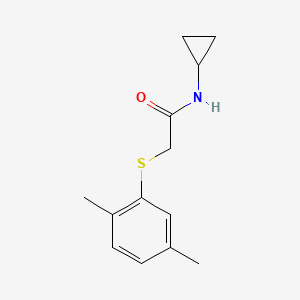
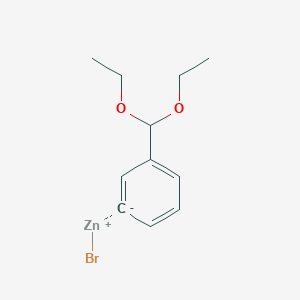
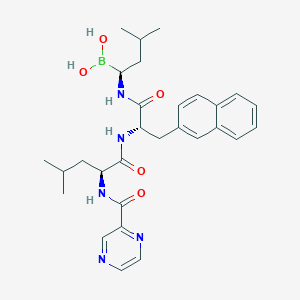
![2-(Benzo[d]oxazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14896504.png)
